molecular formula C14H16N4OS B11739744 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide

3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide

Cat. No.: B11739744
M. Wt: 288.37 g/mol
InChI Key: MIEMGDKRTRRKEK-UHFFFAOYSA-N
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Description

3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a cyano group, a morpholine ring, and a phenyl group attached to a prop-2-enethioamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with morpholine, followed by the introduction of the cyano and amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

    Industry: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular components in a biological assay.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-cyano-3-(piperidin-4-YL)-N-phenylprop-2-enethioamide
  • 3-Amino-2-cyano-3-(pyrrolidin-4-YL)-N-phenylprop-2-enethioamide
  • 3-Amino-2-cyano-3-(azepan-4-YL)-N-phenylprop-2-enethioamide

Uniqueness

Compared to similar compounds, 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

3-amino-2-cyano-3-morpholin-4-yl-N-phenylprop-2-enethioamide

InChI

InChI=1S/C14H16N4OS/c15-10-12(13(16)18-6-8-19-9-7-18)14(20)17-11-4-2-1-3-5-11/h1-5H,6-9,16H2,(H,17,20)

InChI Key

MIEMGDKRTRRKEK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=C(C#N)C(=S)NC2=CC=CC=C2)N

Origin of Product

United States

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